5-tert-butyl-6-nitro-1H-indole
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-tert-butyl-6-nitro-1H-indole |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)9-6-8-4-5-13-10(8)7-11(9)14(15)16/h4-7,13H,1-3H3 |
InChI Key |
PBZKAUDHYUTEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Nitration of 5-tert-Butyl-1H-indole
The most straightforward route involves the direct nitration of 5-tert-butyl-1H-indole. Nitration typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) to favor electrophilic aromatic substitution at the 6-position. The tert-butyl group at position 5 acts as an electron-donating group, directing nitration to the adjacent 6-position due to its meta-directing effects.
Reaction Conditions:
-
Nitrating Agent: 65% HNO₃ in H₂SO₄ (1:3 v/v)
-
Temperature: 0–5°C, maintained using an ice bath
-
Time: 4–6 hours
-
Workup: Quenching with ice-water, neutralization with NaHCO₃, extraction with ethyl acetate
Yields for this method range from 60–75%, with purity dependent on subsequent purification steps.
Multi-Step Synthesis via Intermediate Protection
To enhance regioselectivity, a protection-deprotection strategy is occasionally employed:
-
Protection of Indole NH:
The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). -
Nitration:
The Boc-protected intermediate undergoes nitration under milder conditions (e.g., acetyl nitrate in dichloromethane at −10°C). -
Deprotection:
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free indole NH.
Advantages:
-
Improved nitro group regioselectivity (6-position)
-
Reduced side reactions (e.g., oxidation of the indole ring)
Disadvantages:
Alternative Methods: Fischer Indole Synthesis
While less common, the Fischer indole synthesis offers a route to construct the indole core with pre-installed substituents. This method involves condensing a substituted phenylhydrazine with a ketone bearing tert-butyl and nitro groups. For example:
-
Synthesis of 5-tert-Butyl-6-nitrocyclohexanone:
Achieved via Friedel-Crafts alkylation of nitrocyclohexanone with tert-butyl chloride. -
Cyclization:
Reaction with phenylhydrazine in acetic acid under reflux forms the indole ring.
Challenges:
-
Limited availability of substituted cyclohexanones
-
Low yields (30–40%) due to steric hindrance from the tert-butyl group
Optimization of Reaction Conditions
Temperature and Stoichiometry
Optimal nitration occurs at 0–5°C, minimizing by-products like 4-nitro or 7-nitro isomers. A 1.2:1 molar ratio of HNO₃ to indole derivative maximizes nitro group incorporation while avoiding over-nitration.
Solvent Systems
Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and regioselectivity compared to protic solvents like acetic acid.
Purification and Characterization
Column Chromatography
Crude product is purified using silica gel chromatography with a hexane/ethyl acetate gradient (10–20% ethyl acetate). This removes unreacted starting material and positional isomers.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-7), 7.45 (d, J = 8.4 Hz, 1H, H-4), 7.32 (d, J = 3.2 Hz, 1H, H-2), 6.68 (dd, J = 3.2, 2.0 Hz, 1H, H-3), 1.42 (s, 9H, tert-butyl).
-
IR (KBr): 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).
-
HRMS (ESI): m/z calc. for C₁₂H₁₃N₂O₂ [M+H]⁺: 233.0926, found: 233.0929.
Industrial-Scale Production Considerations
Continuous Flow Nitration
To enhance safety and scalability, continuous flow reactors are employed, enabling precise temperature control and reduced reaction times.
Cost-Effective Purification
Industrial processes favor crystallization over chromatography. Ethanol/water mixtures (7:3 v/v) recrystallize the product in >95% purity.
Challenges and Limitations
Regioselectivity Issues
Competing nitration at positions 4 or 7 necessitates rigorous temperature control. Computational modeling (DFT) predicts nitro group orientation, aiding in condition optimization.
Functional Group Compatibility
The tert-butyl group’s steric bulk complicates further functionalization, limiting downstream applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
